molecular formula C20H21NO5 B176212 (2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate CAS No. 132592-07-5

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

Cat. No. B176212
CAS RN: 132592-07-5
M. Wt: 355.4 g/mol
InChI Key: XHKMBFDLCAZWCR-ROUUACIJSA-N
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Description

Molecular Structure Analysis

The molecular structure of related compounds has been studied. For example, the crystal structure of “(2S,4R)-4-Hydroxyproline (4-nitrobenzoate)” revealed an exo ring pucker . The specific molecular structure of “(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate” is not available .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, proline and proline-derived molecules have emerged as effective catalysts for a series of carbonyl addition reactions, including aldol, Michael, and Mannich reactions . The specific chemical reactions involving “(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate” are not documented .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the properties of “1,2-di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate” include a molecular weight of 287.36 . The specific physical and chemical properties of “(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate” are not documented .

Scientific Research Applications

Antioxidant and Anti-inflammatory Applications

Pyrrolidine derivatives have been shown to possess significant antioxidant and anti-inflammatory activities. These properties make them valuable in researching conditions caused by oxidative stress and inflammation .

Antimicrobial and Antiparasitic Applications

These compounds also exhibit antibacterial , antifungal , antiparasitic , and anthelmintic activities, making them important for developing new treatments for various infections .

Anticancer Applications

Pyrrolidine derivatives have been used to synthesize complexes that show potential in anticancer therapy. They have been evaluated against various cancer cell lines, showing promising results in inhibiting cancer cell growth .

Anti-hyperglycemic and Organ Protective Applications

Some pyrrolidine derivatives are being studied for their anti-hyperglycemic effects, which could be beneficial in treating diabetes and related disorders. They may also have organ-protective properties .

Neuropharmacological Applications

The neuropharmacological activities of pyrrolidine derivatives are being explored, which could lead to new treatments for neurological disorders .

Drug Discovery and Development

The pyrrolidine ring is a versatile scaffold in drug discovery. It is used to develop bioactive molecules with target selectivity, leading to novel therapeutic agents .

Future Directions

The future directions for research on related compounds involve the development of novel pain therapeutics. For example, a new series of dual ligands combining activities towards the α2δ-1 subunit of voltage-gated calcium channels (Ca v α2δ-1) and the μ-opioid receptor (MOR) are being explored . The specific future directions for “(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate” are not documented .

properties

IUPAC Name

dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c22-17-11-18(19(23)25-13-15-7-3-1-4-8-15)21(12-17)20(24)26-14-16-9-5-2-6-10-16/h1-10,17-18,22H,11-14H2/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKMBFDLCAZWCR-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60544854
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Dibenzyl 4-hydroxypyrrolidine-1,2-dicarboxylate

CAS RN

132592-07-5
Record name Dibenzyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60544854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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